N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]propanamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]propanamide is a complex organic compound that features a benzodioxin ring, a pyrazine ring, and a piperidine ring
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-15-13-24-18(14-23-15)22(28)26-8-6-16(7-9-26)2-5-21(27)25-17-3-4-19-20(12-17)30-11-10-29-19/h3-4,12-14,16H,2,5-11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPNUOGIYSKAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)CCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and pyrazine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halogen or alkyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, with researchers investigating its effects on various biological targets.
Medicine
In medicine, this compound might be explored for its therapeutic potential. This could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its mechanism of action and biological activity.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these interactions and their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]propanamide might include other benzodioxin derivatives, pyrazine derivatives, and piperidine derivatives. Examples include:
- 2,3-Dihydro-1,4-benzodioxin-6-yl derivatives
- 5-Methylpyrazine-2-carbonyl derivatives
- Piperidin-4-yl derivatives
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct structural motifs. This unique structure may confer specific properties and activities that are not observed in simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
